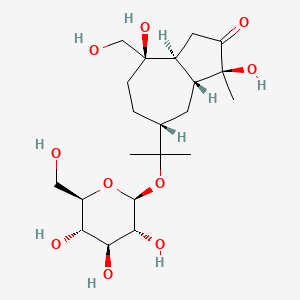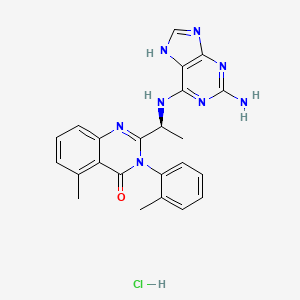
CAL-130 (Hydrochloride)
Vue d'ensemble
Description
Le chlorhydrate de CAL-130 est un puissant inhibiteur de la phosphoinositide 3-kinase delta (PI3Kδ) et de la phosphoinositide 3-kinase gamma (PI3Kγ) avec des valeurs de CI50 de 1,3 nM et 6,1 nM, respectivement . Il est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation PI3K, qui joue un rôle crucial dans la survie cellulaire, le métabolisme et la prolifération .
Applications De Recherche Scientifique
CAL-130 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the PI3K signaling pathway and its role in various chemical reactions.
Biology: Employed in research on cell signaling, metabolism, and proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K pathway.
Mécanisme D'action
CAL-130 Hydrochloride exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These enzymes are involved in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, metabolism, and proliferation. By inhibiting these enzymes, CAL-130 Hydrochloride can block the phosphorylation of Akt and reduce calcium flux in response to T cell receptor activation . This inhibition leads to a decrease in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
CAL-130 (Hydrochloride) functions as a selective inhibitor of PI3Kδ and PI3Kγ, with half-maximal inhibitory concentration (IC50) values of 1.3 nanomolar and 6.1 nanomolar, respectively . This compound preferentially inhibits the catalytic domains of p110γ and p110δ, thereby blocking their activity. CAL-130 (Hydrochloride) does not significantly inhibit other intracellular signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) or insulin receptor tyrosine kinase, which are essential for general cell function and survival .
Cellular Effects
CAL-130 (Hydrochloride) exerts profound effects on various cell types and cellular processes. In T cell acute lymphoblastic leukemia (T-ALL) cells, CAL-130 (Hydrochloride) inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, CAL-130 (Hydrochloride) has been shown to decrease the phosphorylation of Akt at serine 473, a critical step in the activation of the Akt pathway . This inhibition results in altered gene expression and disrupted cellular metabolism, ultimately impairing cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of CAL-130 (Hydrochloride) involves its binding to the catalytic domains of PI3Kδ and PI3Kγ. By inhibiting these enzymes, CAL-130 (Hydrochloride) prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of the PI3K/Akt pathway . This inhibition leads to decreased activation of downstream signaling molecules, such as Akt and mTOR, resulting in reduced cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAL-130 (Hydrochloride) have been observed to change over time. Short-term exposure to CAL-130 (Hydrochloride) results in rapid inhibition of PI3Kδ and PI3Kγ activity, leading to decreased cell proliferation and increased apoptosis . Long-term exposure to CAL-130 (Hydrochloride) may result in the development of resistance, as cells adapt to the inhibition of the PI3K/Akt pathway . Additionally, CAL-130 (Hydrochloride) is relatively stable under laboratory conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of CAL-130 (Hydrochloride) vary with different dosages. At a dosage of 10 milligrams per kilogram, administered orally every 8 hours for 7 days, CAL-130 (Hydrochloride) significantly extends the median survival of mice with T cell acute lymphoblastic leukemia from 7.5 days to 45 days . Higher dosages may result in toxic or adverse effects, such as weight loss and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
CAL-130 (Hydrochloride) is involved in the PI3K/Akt/mTOR signaling pathway, a fundamental pathway controlling cell survival, metabolism, and proliferation . By inhibiting PI3Kδ and PI3Kγ, CAL-130 (Hydrochloride) disrupts the production of PIP3, leading to decreased activation of Akt and mTOR . This inhibition affects various metabolic processes, including glucose uptake, protein synthesis, and lipid metabolism . Additionally, CAL-130 (Hydrochloride) may interact with other enzymes and cofactors involved in these metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, CAL-130 (Hydrochloride) is transported and distributed through various mechanisms. It is likely to interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, CAL-130 (Hydrochloride) may accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of CAL-130 (Hydrochloride) within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of CAL-130 (Hydrochloride) is crucial for its activity and function. CAL-130 (Hydrochloride) is likely to be localized in the cytoplasm, where it can interact with its target enzymes, PI3Kδ and PI3Kγ . Additionally, CAL-130 (Hydrochloride) may be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of CAL-130 (Hydrochloride) within the cell can significantly impact its efficacy and specificity in inhibiting the PI3K/Akt pathway.
Méthodes De Préparation
La synthèse du chlorhydrate de CAL-130 implique plusieurs étapes, notamment la préparation du noyau de quinazoline et l'introduction ultérieure du fragment purine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
Le chlorhydrate de CAL-130 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partants dans le composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le chlorhydrate de CAL-130 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier la voie de signalisation PI3K et son rôle dans diverses réactions chimiques.
Biologie : Employé dans la recherche sur la signalisation cellulaire, le métabolisme et la prolifération.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie PI3K.
Mécanisme d'action
Le chlorhydrate de CAL-130 exerce ses effets en inhibant l'activité de PI3Kδ et PI3Kγ. Ces enzymes sont impliquées dans la voie de signalisation PI3K/Akt/mTOR, qui régule la survie cellulaire, le métabolisme et la prolifération. En inhibant ces enzymes, le chlorhydrate de CAL-130 peut bloquer la phosphorylation d'Akt et réduire le flux de calcium en réponse à l'activation du récepteur des cellules T . Cette inhibition entraîne une diminution de la prolifération et de la survie cellulaires, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de CAL-130 est unique dans son double inhibition de PI3Kδ et PI3Kγ. Des composés similaires comprennent :
PIK-108 : Un inhibiteur de PI3K avec une sélectivité et une puissance différentes.
GSK2292767 : Un autre inhibiteur de PI3K avec des cibles moléculaires distinctes.
NVP-BAG956 : Un pan-inhibiteur des PI3K de classe I avec une activité plus large.
Comparé à ces composés, le chlorhydrate de CAL-130 offre une approche plus ciblée pour inhiber PI3Kδ et PI3Kγ, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIGTXAJSGCRB-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)



![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
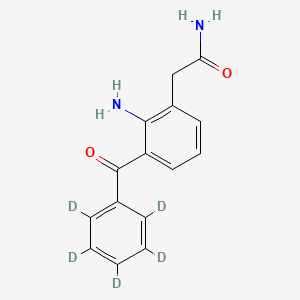
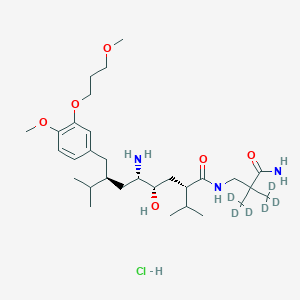
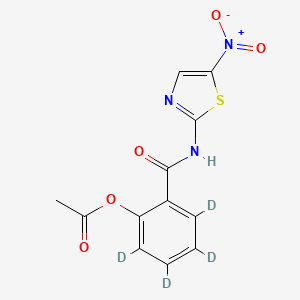


![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)
